Potency Differential in Exocytosis Inhibition: Exo1 vs. Brefeldin A
Exo1 inhibits exocytosis with an IC50 of approximately 20 µM in BSC1 cells . In contrast, Brefeldin A (BFA) is significantly more potent, with a reported IC50 of approximately 0.2 µM for protein transport inhibition in HCT 116 cells . This 100-fold difference in potency indicates that BFA is a far more potent inhibitor of the secretory pathway than Exo1.
| Evidence Dimension | Inhibitory potency (IC50) against exocytosis/protein transport |
|---|---|
| Target Compound Data | ~20 µM in BSC1 cells |
| Comparator Or Baseline | Brefeldin A (BFA): ~0.2 µM in HCT 116 cells |
| Quantified Difference | 100-fold less potent than BFA |
| Conditions | BSC1 cells for Exo1; HCT 116 cells for BFA (cross-study comparison) |
Why This Matters
Users requiring a less potent, more titratable inhibitor of the secretory pathway may prefer Exo1, whereas those needing maximal pathway suppression may opt for BFA.
